
(2-Bromo-5-chloro-4-methoxy-phenyl)-urea
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Overview
Description
(2-Bromo-5-chloro-4-methoxy-phenyl)-urea is a useful research compound. Its molecular formula is C8H8BrClN2O2 and its molecular weight is 279.52 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of (2-Bromo-5-chloro-4-methoxy-phenyl)-urea exhibit promising anticancer properties. Studies have demonstrated that modifications to the urea moiety can enhance the potency of these compounds against various cancer cell lines. For instance, the introduction of electron-withdrawing groups or varying the spacer between the aromatic ring and urea functionality has been shown to significantly affect their anticancer activity, with some compounds achieving IC50 values in the low micromolar range .
VEGFR-2 Inhibition
This compound derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring could enhance binding affinity and inhibitory potency against VEGFR-2, making these compounds valuable candidates for further development as anti-tumor agents .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Certain derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity. The presence of specific functional groups on the aromatic ring was linked to enhanced activity against Gram-positive and Gram-negative bacteria .
Synthesis and Chemical Reactions
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:
- Acetylation : Reacting with acetic anhydride to form acetyl derivatives.
- Formation of Unsymmetrical Ureas : By reacting with different amines or isocyanates .
These reactions highlight its utility in synthesizing more complex molecules for pharmaceutical applications.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective treatment option .
Case Study 2: VEGFR-2 Inhibition
In a preclinical study, several derivatives were evaluated for their ability to inhibit VEGFR-2 activity in vitro. The most potent compound exhibited an IC50 value significantly lower than standard inhibitors, indicating its potential as a novel therapeutic agent for cancer treatment .
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H8BrClN2O2 |
---|---|
Molecular Weight |
279.52 g/mol |
IUPAC Name |
(2-bromo-5-chloro-4-methoxyphenyl)urea |
InChI |
InChI=1S/C8H8BrClN2O2/c1-14-7-2-4(9)6(3-5(7)10)12-8(11)13/h2-3H,1H3,(H3,11,12,13) |
InChI Key |
HNAMEBLCPQJVMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)NC(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.